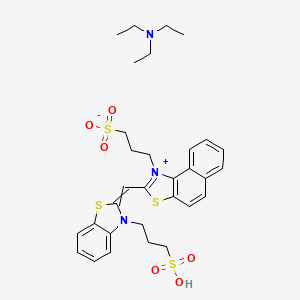

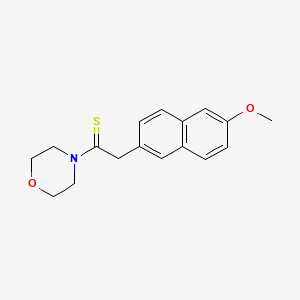

3'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone

Descripción general

Descripción

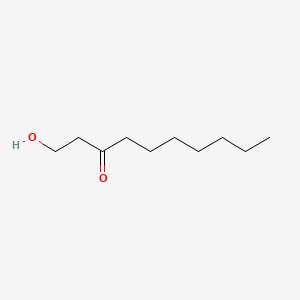

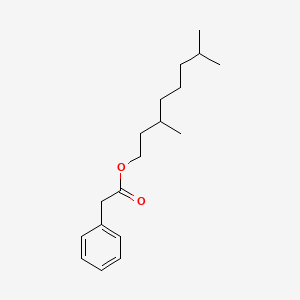

3'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Automated on-line HPLC-MS/MS Method Development

A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols in human milk. This method, validated with breast milk pooled samples, shows good reproducibility and accuracy, demonstrating the utility of these measures for exposure and risk assessment purposes (Ye et al., 2008).

Metabolism and Endocrine-disrupting Activity

Research into benzophenone-3 (2-hydroxy-4-methoxybenzophenone; BP-3), a compound related to benzophenones, examined its metabolism by rat and human liver microsomes. The study found that BP-3 metabolites exhibit varying degrees of estrogenic and anti-androgenic activities, which are crucial for understanding the compound's potential endocrine-disrupting effects (Watanabe et al., 2015).

Synthetic Organic Chemistry Applications

The photochemistry of certain benzophenone derivatives has been explored, showing potential for synthetic applications. For example, irradiation of specific alpha-chloroacetophenones in dry, nonnucleophilic solvents led to the formation of indanone derivatives in high yields, demonstrating the utility of these reactions in synthetic organic chemistry (Plíštil et al., 2006).

Environmental Fate and Behavior

A review on the occurrence, fate, and behavior of parabens in aquatic environments highlighted the widespread presence of benzophenone-type UV filters in water bodies. Despite being relatively well eliminated from wastewater, these compounds are always found at low levels in effluents and surface waters, reflecting their continuous introduction into the environment from consumer products (Haman et al., 2015).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, which are structurally similar to benzophenones, was conducted to elucidate their potential activity as corrosion inhibitors. The study provided insights into the inhibition efficiencies and reactive sites of these compounds, supporting their application in protecting materials against corrosion (Wang et al., 2006).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3,4-dimethyl-n-[4-(4-methylpiperazino)benzyl]benzamide, have been found to interact with the dopamine d1 receptor (d1r) . The D1R is a G protein-coupled receptor that mediates the actions of dopamine, a neurotransmitter that is fundamental for processes such as mood regulation, reward, and motor control .

Mode of Action

Based on the information about similar compounds, it can be hypothesized that this compound might interact with its target receptor, potentially leading to changes in the receptor’s activity .

Biochemical Pathways

If the compound does indeed interact with the d1r, it could potentially influence the dopaminergic pathways . These pathways are involved in several physiological processes, including motor control, reward, and the regulation of prolactin secretion .

Result of Action

If the compound does interact with the d1r, it could potentially modulate the activity of this receptor and thereby influence the physiological processes that the receptor is involved in .

Propiedades

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-21-10-12-22(13-11-21)15-16-6-5-7-17(14-16)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQWKUHCPGPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643419 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-54-0 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)